

# Unraveling the Discovery and History of A-304121: A Technical Overview

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## Compound of Interest

Compound Name: A-304121

Cat. No.: B1664735

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## Abstract

Compound **A-304121**, chemically identified as (2R)-2-Amino-1-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-propanone, is a synthetic organic molecule that has emerged from dedicated research in the field of pharmacologically active piperazine derivatives. While detailed public information regarding its specific discovery and developmental history is not extensively documented in peer-reviewed literature, a thorough analysis of related patents and chemical databases allows for a comprehensive technical guide to its core attributes, synthesis, and potential biological significance. This whitepaper serves to consolidate the available information, providing researchers with a foundational understanding of **A-304121**.

## Introduction

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents targeting the central nervous system, among other biological systems. The unique conformational flexibility and basic nitrogen atoms of the piperazine ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Compound **A-304121** incorporates this privileged scaffold, functionalized with distinct chemical moieties that suggest a targeted design toward specific biological interactions.

This document will provide an in-depth exploration of **A-304121**, including its chemical identity, a plausible synthetic route based on related patent literature, and a discussion of its potential signaling pathways and experimental workflows.

## Chemical Identity and Properties

A clear definition of the molecular structure and properties of **A-304121** is fundamental to understanding its potential biological activity.

Property	Value
Systematic Name	(2R)-2-Amino-1-(4-(3-(4-(cyclopropylcarbonyl)phenoxy)propyl)-1-piperazinyl)-1-propanone
Synonym	A-304121
Molecular Formula	C <sub>20</sub> H <sub>29</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	359.46 g/mol
UNII (Unique Ingredient Identifier)	1039LG569Y

## Putative Discovery and History

While the exact timeline and lead scientists behind the discovery of **A-304121** are not explicitly detailed in publicly accessible scientific journals, its structural components are characteristic of compounds investigated for their pharmacological activity. The presence of the cyclopropylcarbonyl group, the phenoxypropyl linker, and the amino-propanoyl-piperazine moiety are features often found in molecules designed to interact with G-protein coupled receptors (GPCRs) or ion channels.

The designation "**A-304121**" is likely an internal compound identifier from a pharmaceutical company or a research institution. The discovery of such compounds often originates from high-throughput screening campaigns followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. The specific combination of structural features in **A-304121** suggests a rational design approach aimed at achieving a desired biological effect.

## Experimental Protocols: A Proposed Synthetic Pathway

Detailed experimental protocols for the synthesis of **A-304121** are not publicly available. However, based on the chemical structure and established synthetic methodologies for similar piperazine derivatives found in patent literature, a plausible multi-step synthesis can be proposed.

Logical Flow of Synthesis:

Caption: Proposed synthetic workflow for **A-304121**.

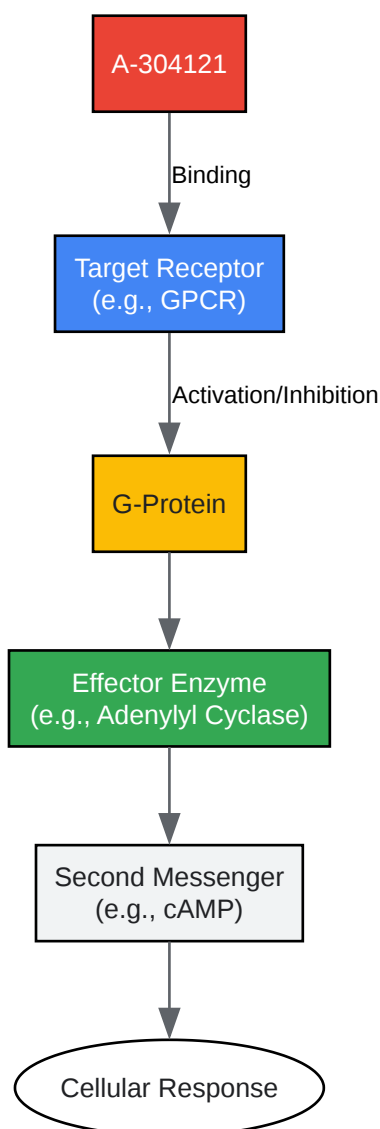
Methodology:

- **Alkylation of 4-Hydroxybenzaldehyde Derivative:** The synthesis would likely commence with the alkylation of a suitable 4-hydroxybenzaldehyde derivative with a bifunctional linker, such as 1-bromo-3-chloropropane, under basic conditions to form the corresponding 3-chloropropoxy-benzaldehyde intermediate.
- **Piperazine Coupling:** The resulting intermediate would then be reacted with piperazine. The nucleophilic secondary amine of piperazine would displace the chloride, forming the key piperazine-phenoxypropyl intermediate.
- **Acylation:** The final step would involve the acylation of the secondary amine of the piperazine ring with a protected (R)-2-aminopropanoic acid, followed by deprotection, or a direct coupling with an appropriate acylating agent derived from (R)-2-aminopropan-1-ol.

## Potential Signaling Pathways and Biological Activity

The structural motifs of **A-304121** provide clues to its potential biological targets and signaling pathways. The piperazine core is a common feature in antagonists of dopamine and serotonin receptors. The extended side chain with the cyclopropylcarbonylphenoxy group could confer selectivity and potency for a specific receptor subtype.

Hypothesized Signaling Pathway:



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Caption: Hypothesized GPCR signaling pathway for **A-304121**.

Further experimental investigation, such as receptor binding assays and functional assays, would be necessary to elucidate the precise mechanism of action and pharmacological profile of **A-304121**.

## Conclusion

Compound **A-304121** represents an intriguing molecule within the landscape of pharmacologically relevant piperazine derivatives. While its specific history of discovery remains proprietary, a detailed analysis of its chemical structure provides a solid foundation for

further research. The proposed synthetic pathway and hypothesized mechanism of action offer a starting point for scientists and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds. Future research, ideally through the publication of preclinical and clinical data, will be crucial to fully understand the significance of **A-304121** in the field of drug discovery.

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